4-Ethynyl-1,3-dimethylpiperidin-4-ol
Overview
Description
4-Ethynyl-1,3-dimethylpiperidin-4-ol is a chemical compound with a molecular weight of 153.2 g/mol . It is known for its unique structure, which includes an ethynyl group attached to a piperidin-4-ol ring. This compound is utilized in various research and development endeavors due to its versatile properties .
Preparation Methods
The synthesis of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpiperidin-4-one with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the ethynylation process. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
4-Ethynyl-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-Ethynyl-1,3-dimethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
4-Ethynyl-1,3-dimethylpiperidin-4-ol can be compared with other similar compounds such as:
1,3-Dimethylpiperidin-4-ol: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
4-Ethynylpiperidin-4-ol: Lacks the methyl groups, which could affect its steric properties and interactions with molecular targets.
4-Ethynyl-1-methylpiperidin-4-ol: Has only one methyl group, which may influence its solubility and overall chemical behavior.
Properties
IUPAC Name |
4-ethynyl-1,3-dimethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(11)5-6-10(3)7-8(9)2/h1,8,11H,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQZPZHXOIOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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